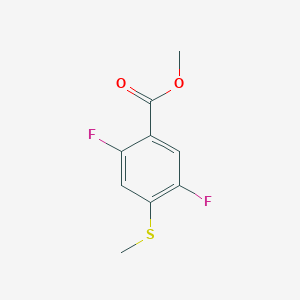![molecular formula C38H56N4O4 B12088212 4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)
4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of cyclohexane, nitrilomethylidyne, tert-butyl, and morpholinylmethyl groups, which contribute to its diverse chemical behavior.
準備方法
The synthesis of 2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] involves several steps. The primary synthetic route includes the reaction of 1,2-cyclohexanediamine with 4-tert-butyl-6-(4-morpholinylmethyl)phenol in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound.
化学反応の分析
2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
作用機序
The mechanism of action of 2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s binding affinity and specificity .
類似化合物との比較
Compared to other similar compounds, 2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
- N,N’-Bis[(E)-5-(tert-butyl)-2-hydroxy-3-(4-morpholinylmethyl)benzylidene]-(1R,2R)-1,2-cyclohexanediamine
- 2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] .
特性
IUPAC Name |
4-tert-butyl-2-[[2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N4O4/c1-37(2,3)31-19-27(35(43)29(21-31)25-41-11-15-45-16-12-41)23-39-33-9-7-8-10-34(33)40-24-28-20-32(38(4,5)6)22-30(36(28)44)26-42-13-17-46-18-14-42/h19-24,33-34,43-44H,7-18,25-26H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDPYCVORQDIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCOCC4)C(C)(C)C)O)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
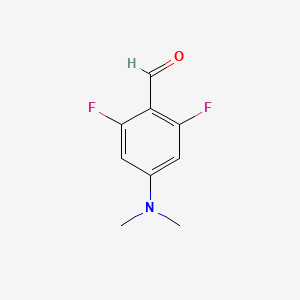
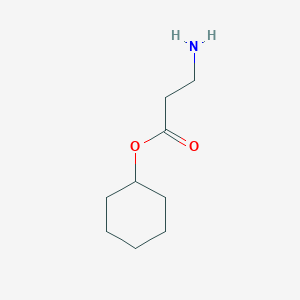
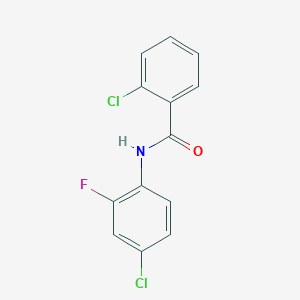
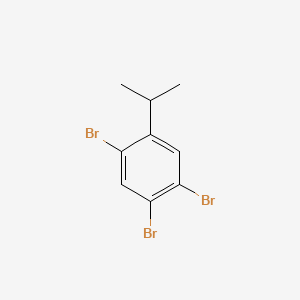
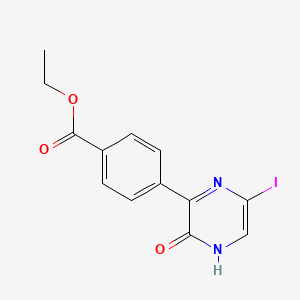
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)



